REACTION_CXSMILES
|
[C:1]([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[CH:9]=1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]>[Pd].C(Cl)Cl>[C:1]([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([NH2:14])[CH:9]=1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OC1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring under an atmosphere of H2 for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was repeatedly evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with N2
|
Type
|
CUSTOM
|
Details
|
The reaction flask was again evacuated
|
Type
|
ADDITION
|
Details
|
H2 was introduced by balloon
|
Type
|
CUSTOM
|
Details
|
the reaction flask was flushed twice with N2
|
Type
|
FILTRATION
|
Details
|
The suspension was then filtered through a bed of Celite™
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OC1=CC(=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.15 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |